

Chemical structure and properties of Benmoxin (C₁₅H₁₆N₂O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Benmoxin
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In-Depth Technical Guide: Benmoxin (C₁₅H₁₆N₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benmoxin (trade names Neuralex, Nerusil), also known as mebamoxine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.^[1] First synthesized in 1967, it was historically used as an antidepressant in Europe but is no longer marketed.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its synthesis and evaluation, designed for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Benmoxin is chemically known as N'-(1-phenylethyl)benzohydrazide.^[1] It is a member of the benzoic acids family. The molecule contains a hydrazine moiety, which is characteristic of this class of MAOIs.

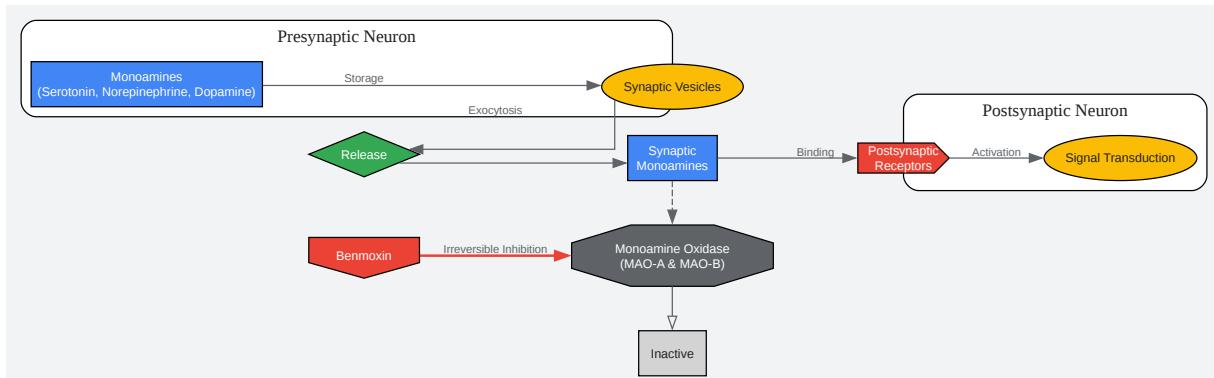
Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for **Benmoxin** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₆ N ₂ O	[1]
Molecular Weight	240.30 g/mol	[1]
CAS Number	7654-03-7	[1]
Melting Point	93-94 °C	ChemicalBook
Boiling Point	383.02 °C (estimated)	ChemicalBook
Density	1.0611 g/cm ³ (estimated)	ChemicalBook
pKa	12.29 ± 0.23 (predicted)	ChemicalBook
LogP	3.26	
Topological Polar Surface Area	44.62 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	
Rotatable Bonds	4	

Mechanism of Action

Benmoxin functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly binding to and inhibiting both isoforms of MAO (MAO-A and MAO-B), **Benmoxin** prevents the breakdown of these neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain, which is believed to be the primary mechanism behind its antidepressant effects.



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Figure 1: Signaling pathway of **Benmoxin**'s MAO inhibition.

Experimental Protocols

Due to the discontinuation of **Benmoxin**, specific, detailed experimental protocols from the original developers are not readily available in recent literature. The following protocols are based on established methodologies for the synthesis of benzohydrazide derivatives and for conducting MAO inhibition assays.

Synthesis of Benmoxin (N'-(1-phenylethyl)benzohydrazide)

This protocol describes a plausible two-step synthesis of **Benmoxin**, starting from the formation of benzohydrazide, followed by its condensation with 1-phenylethanone and subsequent reduction.

Step 1: Synthesis of Benzohydrazide

- Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (0.1 mol, 13.62 g) and ethanol (100 mL).
- Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (0.2 mol, 10.01 g) dropwise to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, cool the mixture to room temperature. The product, benzohydrazide, will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure benzohydrazide.

Step 2: Synthesis of N'-(1-phenylethyl)benzohydrazide (**Benmoxin**)

- Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized benzohydrazide (0.05 mol, 6.81 g) in ethanol (100 mL).
- Condensation: To this solution, add 1-phenylethanone (acetophenone) (0.05 mol, 6.01 g) and a catalytic amount of glacial acetic acid (2-3 drops).
- Reflux: Heat the mixture to reflux for 3-4 hours to form the intermediate hydrazone. Monitor the reaction by TLC.
- Reduction: After the formation of the hydrazone, cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.075 mol, 2.84 g) portion-wise while maintaining the temperature below 10 °C.
- Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water.
- Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to yield **Benmoxin**.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general in vitro fluorometric assay to determine the inhibitory activity of **Benmoxin** against MAO-A and MAO-B.

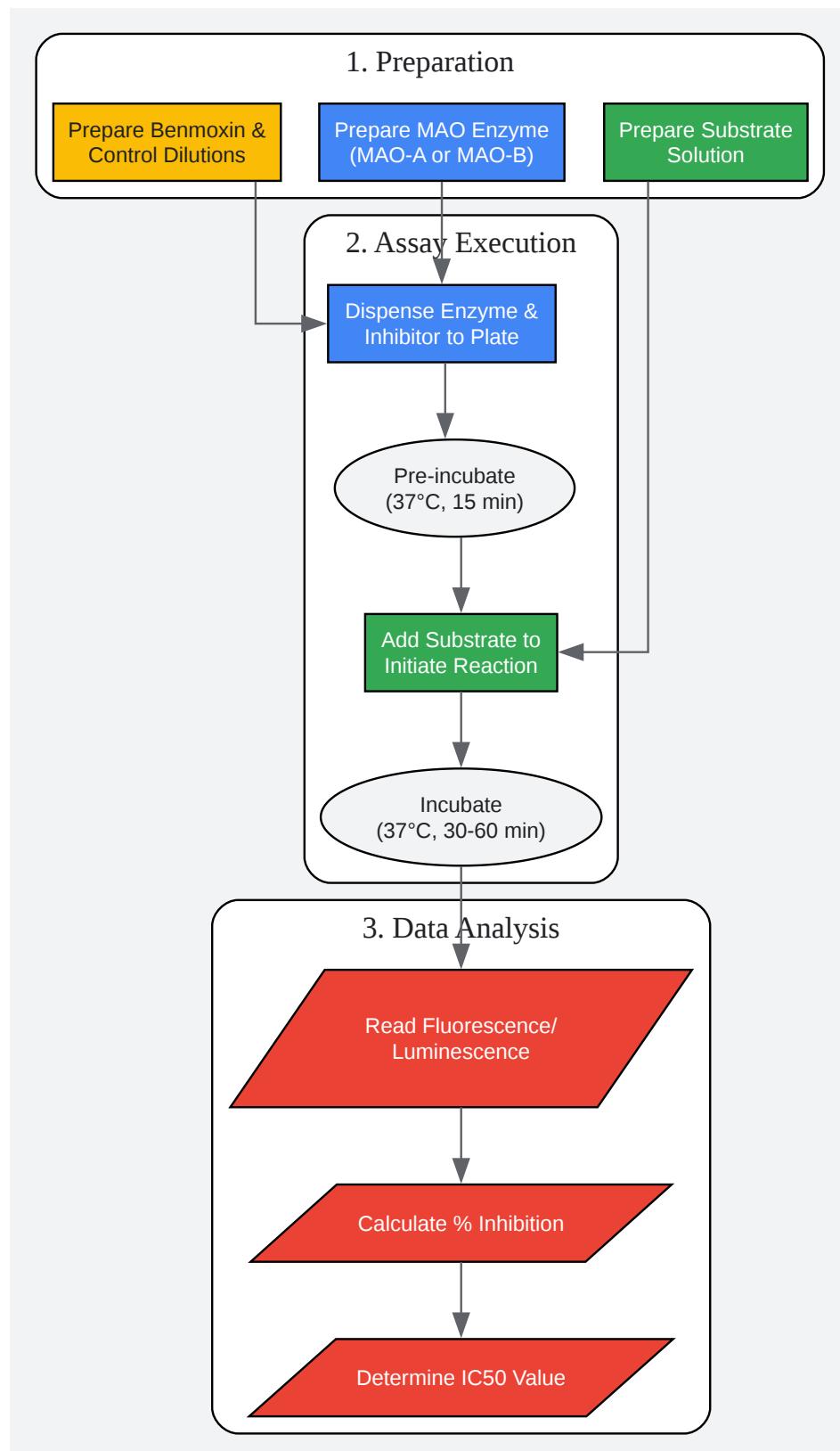
Materials:

- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a luciferin-based substrate for a luminescence assay)
- **Benmoxin** (test compound)
- Clorgyline (selective MAO-A inhibitor, positive control)
- Selegiline (selective MAO-B inhibitor, positive control)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplates (black or white, depending on the detection method)
- Microplate reader (fluorometer or luminometer)

Procedure:

- Preparation of Reagents: Prepare stock solutions of **Benmoxin** and control inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test and control compounds in the assay buffer.
- Enzyme and Inhibitor Incubation: To the wells of the microplate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the serially diluted **Benmoxin** or control inhibitor.

- Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the MAO substrate to each well.
- Incubation: Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes).
- Detection: Measure the fluorescence or luminescence using a microplate reader. The signal is proportional to the amount of product formed and inversely proportional to the MAO activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Benmoxin** compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Figure 2: Experimental workflow for MAO inhibition assay.

Conclusion

Benmoxin is a historically significant non-selective, irreversible MAO inhibitor. While no longer in clinical use, its study provides valuable insights into the pharmacology of hydrazine-based MAOIs. The information and protocols presented in this guide are intended to serve as a technical resource for researchers and scientists in the field of drug discovery and development, facilitating a deeper understanding of this class of compounds. Further research into the specific binding interactions and long-term effects of such irreversible inhibitors can continue to inform the design of newer, safer, and more selective modulators of monoamine oxidase activity.

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References

- 1. Benmoxin - Wikipedia [en.wikipedia.org]
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